molecular formula C20H18N2O4 B3531826 (4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

(4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

Cat. No.: B3531826
M. Wt: 350.4 g/mol
InChI Key: ZMFXGUGEGNBMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate is an organic compound that features a quinoxaline ring fused with a propanoate ester and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzyl alcohol with 3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 4-carboxyphenylmethyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate.

    Reduction: Formation of (4-acetylphenyl)methyl 3-(3,4-dihydroquinoxalin-2-yl)propanoate.

    Substitution: Formation of amides or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoxaline moiety is known for exhibiting antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate stands out due to its unique combination of a quinoxaline ring and an acetylphenyl group. This structural arrangement imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13(23)15-8-6-14(7-9-15)12-26-19(24)11-10-18-20(25)22-17-5-3-2-4-16(17)21-18/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFXGUGEGNBMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)CCC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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